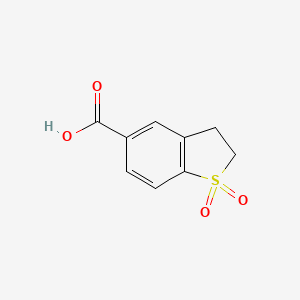

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid

Description

1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophene-5-carboxylic acid is a heterocyclic organic compound featuring a benzothiophene core fused with a sulfone group (1,1-dioxo) and a carboxylic acid substituent at the 5-position. This compound is primarily utilized in pharmaceutical research and organic synthesis due to its structural versatility and reactivity .

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-2,5H,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRPXLMHIKCBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C1C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301177172 | |

| Record name | Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226259-48-9 | |

| Record name | Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226259-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-5-carboxylic acid, 2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid typically involves the oxidation of benzothiophene derivatives. One common method is the oxidation of 2,3-dihydrobenzothiophene-5-carboxylic acid using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions. The reaction is usually carried out at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalytic systems and advanced oxidation techniques can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Alcohols and amines in the presence of catalysts or activating agents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Esters and amides.

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid involves its interaction with various molecular targets. The dioxo group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between the target compound and related derivatives:

*Note: Molecular weight discrepancies exist in evidence; this value is inferred from structural analysis.

Key Comparative Analysis

Heterocyclic Core Variations

- Benzothiophene vs. Benzothiazole ():

The benzothiazole derivative replaces sulfur with nitrogen in the heterocycle, introducing additional electron-withdrawing effects from the trioxo group. This increases polarity and may alter binding affinities in biological systems compared to the target compound . - Benzodioxole ():

The oxygen-rich benzodioxole lacks sulfur, reducing electron withdrawal and acidity. Its methoxy group enhances lipophilicity, making it less polar than the sulfone-containing target compound . - Thiopyran ():

The six-membered thiopyran ring lacks aromatic fusion, reducing conjugation and stability. Its lower pKa (2.70 vs. ~4–5 for typical carboxylic acids) suggests stronger acidity due to proximity of sulfone and carboxylic acid groups .

Functional Group Impact

- Sulfone Groups: The target compound’s 1,1-dioxo group stabilizes negative charge, enhancing solubility and metabolic stability.

- Carboxylic Acid Position:

Substituent positioning affects intermolecular interactions. For example, the thiopyran derivative’s carboxylic acid at the 5-position (similar to the target) allows analogous hydrogen-bonding patterns, while the benzodioxole’s 5-carboxylic acid is sterically hindered by the methoxy group .

Physicochemical Properties

- Acidity:

The thiopyran derivative’s pKa (2.70) is lower than typical carboxylic acids, likely due to electron-withdrawing sulfone proximity. The target compound’s pKa is expected to be higher (~4–5), aligning with standard carboxylic acids . - Molecular Weight and Solubility: Higher molar mass compounds (e.g., at 309.29 g/mol) may face reduced bioavailability compared to the target (227.21 g/mol). Benzodioxole derivatives (196.16 g/mol) benefit from lower mass but lack sulfone-enhanced solubility .

Biological Activity

1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for advancing its use in medicinal chemistry.

- Molecular Formula : C9H8O4S

- Molecular Weight : 212.22 g/mol

- CAS Number : 1533432-75-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through interactions with specific receptors and enzymes. The following sections detail these activities based on available studies.

This compound has been studied for its effects on the GABA_A receptor system. Compounds in this class have shown potential as modulators of neurotransmitter systems, particularly in the context of anxiety and neurological disorders.

Key Findings:

- GABA_A Receptor Modulation : Preliminary studies suggest that derivatives of this compound may enhance GABAergic transmission, which could be beneficial in treating anxiety disorders .

- Serotonin Receptor Antagonism : Similar compounds have been evaluated for their antagonistic effects on the 5-HT3 receptor, a target for antiemetic therapies. This suggests a potential role for this compound in managing nausea and vomiting .

Case Studies

Several studies have investigated the pharmacological effects of related compounds:

| Study | Compound | Activity | Findings |

|---|---|---|---|

| Study A | 2,3-Dihydro-2-oxo-1H-benzimidazole derivatives | 5-HT3 antagonism | Showed significant binding affinity (Ki = 3.8 nM) and efficacy in vivo (ED50 = 1 nM/kg) |

| Study B | GABA_A receptor modulators | Anxiolytic effects | Demonstrated effectiveness in preclinical models of anxiety |

| Study C | Benzodioxin derivatives | Selective receptor activity | Highlighted structural modifications leading to enhanced receptor selectivity |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application:

Toxicological Profile:

The compound has been classified under various safety categories:

- Acute Toxicity : Harmful if swallowed (Category 4)

- Skin Irritation : Causes skin irritation (Category 2)

- Eye Damage/Irritation : Causes serious eye irritation (Category 2A) .

Pharmacokinetic Data:

While specific pharmacokinetic data for this compound is limited, related compounds typically exhibit moderate bioavailability and metabolism through liver enzymes.

Q & A

Q. What are the optimal synthetic routes for 1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of substituted thiophene precursors followed by oxidation. For example:

Thiophene Ring Formation : React 5-bromo-benzothiophene derivatives with sodium methoxide to form the dihydrobenzothiophene backbone (mp 213–214°C for analogous structures) .

Sulfur Oxidation : Treat with H₂O₂ or mCPBA in acetic acid to achieve the 1,1-dioxo moiety. Reaction temperature (50–80°C) and stoichiometry (1:3 substrate:oxidant) critically affect purity and yield (≥95% under optimized conditions) .

Carboxylic Acid Functionalization : Use palladium-catalyzed carbonylation or hydrolysis of nitrile intermediates .

Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility : Use a shake-flask method with HPLC-UV quantification. Dissolve 10 mg in 1 mL of DMSO, then dilute in PBS (pH 7.4). Centrifuge at 10,000 rpm to separate undissolved particles .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via LC-MS; carboxylic acid derivatives typically show <5% degradation under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- NMR Assignments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, the dihydrobenzothiophene ring protons (δ 3.2–3.5 ppm) may exhibit coupling with the dioxo sulfur .

- X-ray Crystallography : Single-crystal analysis (e.g., R factor <0.04) confirms planar geometry of the thiophene ring and hydrogen bonding between carboxylic acid and dioxo groups .

- Discrepancy Resolution : If NMR suggests conformational flexibility (e.g., rotamers), use variable-temperature NMR or DFT calculations to model dynamic behavior .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Compute Fukui indices (electrophilicity) for the C-5 position, which is most reactive due to electron-withdrawing effects of the dioxo and carboxylic acid groups .

Transition State Analysis : Use QM/MM to model SNAr mechanisms. Activation energies <25 kcal/mol indicate feasible reactivity with amines or thiols .

Q. Predicted Reactivity Table :

| Position | Fukui Index (Electrophilicity) | Reactivity Rank |

|---|---|---|

| C-5 | 0.45 | 1 (Most reactive) |

| C-3 | 0.12 | 3 |

Q. What are the challenges in correlating in vitro bioactivity with structural modifications (e.g., substituents on the dihydrothiophene ring)?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., methyl, chloro, or methoxy substituents) and test against target enzymes (e.g., COX-2). Use molecular docking (AutoDock Vina) to assess binding affinity .

- Data Contradictions : If a methyl analog shows lower IC₅₀ than predicted, evaluate steric clashes via MD simulations or crystallize the enzyme-ligand complex .

Q. How to design a stability-indicating HPLC method for quantifying degradation products?

Methodological Answer:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% TFA in H₂O (A) and acetonitrile (B).

- Detection : UV at 254 nm. Validate for specificity (resolution >2.0 between parent compound and degradation peaks) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.